2-Methylaminomethyl-1,3-dioxolane

Description

The exact mass of the compound 2-Methylaminomethyl-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylaminomethyl-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylaminomethyl-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

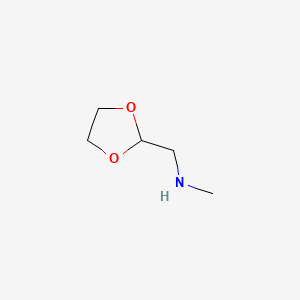

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-4-5-7-2-3-8-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPVTVGEQLONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205966 | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57366-77-5 | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057366775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylaminomethyl-1,3-dioxolane

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Methylaminomethyl-1,3-dioxolane (CAS No. 57366-77-5). Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and chemical characteristics of this versatile molecule. The insights and protocols herein are presented to facilitate its application in synthesis and as a potential intermediate in the creation of novel therapeutic agents.[1] The unique bifunctional nature of this compound, possessing both a secondary amine and a protected aldehyde (as a dioxolane), makes a thorough understanding of its properties crucial for its effective utilization.

Chemical Identity and Structural Elucidation

2-Methylaminomethyl-1,3-dioxolane is a heterocyclic compound featuring a five-membered dioxolane ring with a methylaminomethyl substituent at the 2-position.[1]

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source |

| CAS Number | 57366-77-5 | [2] |

| Molecular Formula | C₅H₁₁NO₂ | [2][3] |

| Molecular Weight | 117.15 g/mol | [2][3][4] |

| IUPAC Name | 1-(1,3-dioxolan-2-yl)-N-methylmethanamine | [4] |

| SMILES | CNCC1OCCO1 | [2] |

| InChI | 1S/C5H11NO2/c1-6-4-5-7-2-3-8-5/h5-6H,2-4H2,1H3 | [2] |

| InChIKey | ZCCPVTVGEQLONB-UHFFFAOYSA-N | [2] |

The structural framework, containing both a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (the amine nitrogen and the two ether oxygens), dictates its solubility, reactivity, and potential for interaction with biological targets. The 1,3-dioxolane ring itself is a stable protecting group for an aldehyde, resistant to basic and nucleophilic conditions, yet readily cleaved under acidic conditions. This characteristic is of paramount importance in multi-step organic syntheses.

Core Physicochemical Properties

A quantitative understanding of the physicochemical properties of 2-Methylaminomethyl-1,3-dioxolane is fundamental for its handling, formulation, and application in research and development.

Table 2: Summary of Key Physicochemical Data

| Property | Value | Conditions | Source |

| Physical State | Colorless to pale yellow liquid | Ambient | [1] |

| Density | 1.029 g/mL | 25 °C | [2][5] |

| Boiling Point | 150.2 °C | 760 mmHg | [6] |

| Refractive Index (n_D) | 1.4404 | 20 °C | [2][5] |

| Flash Point | 58 °C (136.4 °F) | Closed cup | |

| XLogP3 | -0.6 | Computed | [4][6] |

| Topological Polar Surface Area | 30.5 Ų | Computed | [4][6] |

The negative XLogP3 value suggests a high degree of hydrophilicity, which is consistent with its observed water solubility.[4][6] The topological polar surface area (TPSA) is a useful parameter for predicting drug transport properties, and the value for this compound suggests it may have good cell permeability.

Basicity and pKa: A Critical Parameter

The basicity of the secondary amine is a defining feature of 2-Methylaminomethyl-1,3-dioxolane, influencing its reactivity, solubility in aqueous media of varying pH, and its potential to form salts. The dissociation constant (pKa) of its conjugate acid is a critical parameter for drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Theoretical Considerations

The pKa of an amine is influenced by the electronic and steric environment of the nitrogen atom. For 2-Methylaminomethyl-1,3-dioxolane, the presence of the electron-withdrawing oxygen atoms in the dioxolane ring is expected to slightly decrease the basicity of the amine compared to a simple alkylamine. However, this effect is mediated by the insulating methylene group. The pKa value for this compound is anticipated to be in the typical range for secondary amines.

Experimental Determination of pKa

Potentiometric titration is the gold standard for the experimental determination of pKa due to its accuracy and simplicity.[7][8] This method involves the gradual addition of a strong acid to a solution of the amine and monitoring the resulting pH changes.

Protocol 1: pKa Determination by Potentiometric Titration

-

Sample Preparation : Prepare a 0.01 M solution of 2-Methylaminomethyl-1,3-dioxolane in deionized water.

-

Titration Setup : Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted beaker with a magnetic stirrer.

-

Titration : Titrate the solution with a standardized 0.1 M solution of hydrochloric acid, adding the titrant in small, precise increments.

-

Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The inflection point of the sigmoid curve corresponds to the equivalence point.[8]

Diagram 1: Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

The solubility of a compound is a crucial factor in its suitability for various applications, including as a reactant in different solvent systems and for formulation in drug delivery. As predicted by its structure and low XLogP value, 2-Methylaminomethyl-1,3-dioxolane is soluble in water.[1] A detailed solubility profile in a range of organic solvents and aqueous solutions is essential for its practical use.

Experimental Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through a systematic series of tests.

Protocol 2: General Solubility Determination

-

Initial Test : In a small test tube, add approximately 25 mg of 2-Methylaminomethyl-1,3-dioxolane.

-

Solvent Addition : Add 0.75 mL of the test solvent (e.g., water, diethyl ether, ethanol, acetone, 5% HCl, 5% NaOH) in small portions, shaking vigorously after each addition.[9]

-

Observation : Observe if the compound completely dissolves.[10]

-

pH Testing (for aqueous solutions) : If soluble in water, test the solution with litmus or pH paper to confirm its basic nature.[11]

-

Acid/Base Solubility :

-

Classification : Based on the results, classify the compound's solubility.

Diagram 2: Solubility Classification Flowchart

Caption: Decision tree for classifying the solubility of an organic base.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 2-Methylaminomethyl-1,3-dioxolane.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H Stretch : A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretch : Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

C-O Stretch : Strong C-O stretching bands, characteristic of the ether linkages in the dioxolane ring, are expected in the 1050-1150 cm⁻¹ region.[12]

-

N-H Bend : An absorption band around 1550-1650 cm⁻¹ may be observed for the N-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the N-methyl group (singlet), the methylene groups of the dioxolane ring (multiplet), the methine proton at the 2-position of the dioxolane ring (triplet), the methylene group adjacent to the nitrogen (doublet), and the N-H proton (broad singlet, exchangeable with D₂O).

-

¹³C NMR : The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons bonded to oxygen or nitrogen will be downfield).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should be observed at m/z = 117. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen and fragmentation of the dioxolane ring.

Applications in Drug Development and Synthesis

The unique structure of 2-Methylaminomethyl-1,3-dioxolane makes it a valuable building block in medicinal chemistry and organic synthesis.

-

Intermediate for Heterocyclic Synthesis : The amine functionality can be used as a nucleophile in various reactions to construct more complex heterocyclic systems.

-

Scaffold for Biologically Active Molecules : The 1,3-dioxolane moiety is present in numerous biologically active compounds, and its incorporation can enhance biological activity.[13] Derivatives of 1,3-dioxolanes have shown potential as antibacterial, antifungal, and antiviral agents.[14][15]

-

Protected Aldehyde Synthon : The dioxolane group serves as a masked aldehyde, allowing for transformations on the amine portion of the molecule without affecting the aldehyde. Subsequent deprotection under acidic conditions reveals the aldehyde for further reactions.

Safety and Handling

2-Methylaminomethyl-1,3-dioxolane is a flammable liquid and should be handled with appropriate safety precautions.[6] It is classified as an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE) : Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Al-Ghafri, S. Z. S., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link].

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link].

-

Department of Chemistry, University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link].

-

Perpustakaan Universitas Indonesia. Simple Method for the Estimation of pKa of Amines. Available at: [Link].

-

University of Houston-Downtown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link].

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link].

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available at: [Link].

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Available at: [Link].

-

KAUST Repository. High-temperature mid-IR absorption and reaction kinetics of 2-methyl-1,3-dioxolane. Available at: [Link].

-

SpectraBase. 2-Methylaminomethyl-1,3-dioxolane. Available at: [Link].

-

PubChem. 2-Methyl-1,3-dioxolane. Available at: [Link].

-

ResearchGate. The FTIR spectra of MFA form I and form II. Available at: [Link].

-

Royal Society of Chemistry. Electronic Supporting Information. Available at: [Link].

-

National Center for Biotechnology Information. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available at: [Link].

-

PubChem. 1,3-Dioxolane-2-methanamine, N-methyl-. Available at: [Link].

-

NIST WebBook. 1,3-Dioxolane, 2-methyl-. Available at: [Link].

-

NIST WebBook. 1,3-Dioxolane, 2-methyl- IR Spectrum. Available at: [Link].

-

SpectraBase. 2-Methyl-1,3-dioxolane - Optional[MS (GC)] - Spectrum. Available at: [Link].

-

Chemdad. 2-METHYLAMINOMETHYL-1,3-DIOXOLANE. Available at: [Link].

-

MDPI. Synthesis and Radical Polymerization of Perfluoro-2-methylene-1,3-dioxolanes. Available at: [Link].

-

ResearchGate. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Available at: [Link].

-

PubMed. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Available at: [Link].

-

ResearchGate. In vitro antibacterial and antifungal activity of 1,3-Dioxolane derivatives. Available at: [Link].

-

MDPI. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link].

-

ResearchGate. Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane. Available at: [Link].

Sources

- 1. Buy 2-Methylaminomethyl-1,3-dioxolane | 57366-77-5 [smolecule.com]

- 2. 2-メチルアミノメチル-1,3-ジオキソラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 1,3-Dioxolane-2-methanamine, N-methyl- | C5H11NO2 | CID 541754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-METHYLAMINOMETHYL-1,3-DIOXOLANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. DSpace [repository.kaust.edu.sa]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Methylaminomethyl-1,3-dioxolane: A Technical Guide

Abstract

Introduction

2-Methylaminomethyl-1,3-dioxolane, with the molecular formula C₅H₁₁NO₂, is a heterocyclic compound of interest in various chemical and pharmaceutical research areas.[1][2] Its structure, featuring a dioxolane ring and a secondary amine functional group, suggests its potential as a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds. This guide offers a detailed examination of its spectroscopic signature.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. Chemical structure of 2-Methylaminomethyl-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this publication, experimental ¹H and ¹³C NMR data for 2-Methylaminomethyl-1,3-dioxolane are not available in surveyed public spectral databases. Therefore, this section provides predicted NMR data based on computational models, which serve as a valuable reference for researchers who synthesize or acquire this compound.

Predicted ¹H NMR Spectrum

The predicted proton NMR spectrum of 2-Methylaminomethyl-1,3-dioxolane in CDCl₃ is expected to exhibit the following signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 4.95 | t | 1H | CH (acetal proton) |

| 3.95-4.05 | m | 4H | O-CH₂-CH₂-O |

| 2.70 | d | 2H | N-CH₂ |

| 2.45 | s | 3H | N-CH₃ |

| 1.5-2.5 | br s | 1H | N-H |

Predictions generated using standard NMR prediction software.

Predicted ¹³C NMR Spectrum

The predicted carbon-13 NMR spectrum is anticipated to show four distinct signals corresponding to the unique carbon environments in the molecule:

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| 103.5 | CH (acetal carbon) |

| 65.0 | O-CH₂-CH₂-O |

| 58.0 | N-CH₂ |

| 36.5 | N-CH₃ |

Predictions generated using standard NMR prediction software.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 2-Methylaminomethyl-1,3-dioxolane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, 30-degree pulse width.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak.

Figure 2. A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

An experimental Fourier-Transform Infrared (FTIR) spectrum for 2-Methylaminomethyl-1,3-dioxolane is available and provides key insights into the functional groups present.[4]

Interpretation of the IR Spectrum

The IR spectrum is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-3400 | Weak-Medium, Broad | N-H stretch (secondary amine) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1150-1050 | Strong | C-O stretch (acetal) |

| ~1465 | Medium | CH₂ bend |

The presence of a broad absorption in the N-H stretching region is characteristic of a secondary amine. The strong C-O stretching bands are indicative of the dioxolane ring system.

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation: As 2-Methylaminomethyl-1,3-dioxolane is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the sample between two KBr or NaCl plates.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to enhance the signal-to-noise ratio.

-

-

Data Processing: Subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Experimental mass spectrometry data for 2-Methylaminomethyl-1,3-dioxolane is not widely published. This section proposes a plausible fragmentation pattern based on the principles of mass spectrometry for similar chemical structures.

Predicted Fragmentation Pathway

Upon electron ionization (EI), the molecular ion ([M]⁺˙) of 2-Methylaminomethyl-1,3-dioxolane is expected to have a mass-to-charge ratio (m/z) of 117. The fragmentation is likely to be dominated by cleavage at the C-C bond alpha to the nitrogen atom and within the dioxolane ring.

Figure 3. Proposed major fragmentation pathways for 2-Methylaminomethyl-1,3-dioxolane in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile liquid like 2-Methylaminomethyl-1,3-dioxolane, direct injection or gas chromatography-mass spectrometry (GC-MS) are suitable methods.

-

Ionization: Electron ionization (EI) at 70 eV is a standard technique for generating fragment ions and a characteristic mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Detection: An electron multiplier is typically used to detect the ions.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of 2-Methylaminomethyl-1,3-dioxolane. While a complete set of experimental data is not publicly available, the combination of the experimental FTIR spectrum and predicted NMR and MS data offers a solid foundation for the identification and further study of this compound. The provided experimental protocols are intended to guide researchers in obtaining and interpreting their own spectroscopic data, thereby contributing to the broader scientific understanding of this and related molecules.

References

-

PubChem. 1,3-Dioxolane-2-methanamine, N-methyl-. [Link]

-

SpectraBase. 2-Methylaminomethyl-1,3-dioxolane. [Link]

Sources

- 1. (2-Methyl-1,3-dioxolan-2-yl)methanamine|CAS 3289-19-8 [benchchem.com]

- 2. US9840680B2 - Fragrance compositions comprising ionic liquids - Google Patents [patents.google.com]

- 3. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum [chemicalbook.com]

- 4. (2-Methyl-1,3-dioxolan-2-yl)methanamine | C5H11NO2 | CID 12434663 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Pivotal Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide to 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole (CAS No. 73963-42-5)

1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is a heterocyclic organic compound that has garnered significant attention within the pharmaceutical industry.[1] Its primary and most critical application lies in its role as a key building block in the multi-step synthesis of Cilostazol.[1][2] Cilostazol is a medication used to alleviate the symptoms of intermittent claudication in individuals with peripheral vascular disease.[1][2] The molecular architecture of this intermediate, featuring a reactive chlorobutyl side chain and a stable tetrazole ring, makes it an ideal precursor for constructing the final active pharmaceutical ingredient (API).[1] This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and core applications, grounded in established scientific principles and methodologies.

Physicochemical & Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and process development. The key properties of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole | [1][3] |

| CAS Number | 73963-42-5 | [2][4] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [2][5] |

| Molecular Weight | 242.75 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline powder or solid | [5][6][7] |

| Melting Point | 49-54 °C | [2][6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform); limited solubility in water. | [2] |

| XLogP3 | 2.9 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 5 | [3] |

Synthesis: A Mechanistic and Practical Protocol

The synthesis of 1,5-disubstituted tetrazoles can be challenging due to the potential for the formation of regioisomers. The protocol detailed below is a common and efficient method that proceeds through an imidoyl chloride intermediate, which favors the formation of the desired 1,5-disubstituted product.[1] The use of trimethylsilyl azide is often preferred over hydrazoic acid in industrial settings due to its higher boiling point and improved safety profile.[8]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole.

Step-by-Step Experimental Protocol

This protocol is a synthesis of methodologies described in the literature.[9][10]

-

Reaction Setup : In a suitable reaction vessel equipped with a stirrer and temperature control, charge toluene.

-

Reactant Addition : Add N-(5-chloropentanoyl)-cyclohexylamine to the toluene at room temperature (~20°C) and stir until fully dissolved.[10]

-

Iminochloride Formation : Cool the solution to 0-5°C using an ice bath. Slowly add phosphorus pentachloride (PCl₅) portion-wise, ensuring the temperature is maintained. The molar ratio of the amide to PCl₅ is typically between 1:1 and 1:2.[9] After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 3 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or HPLC) until the starting amide is consumed.

-

Causality : PCl₅ is a powerful chlorinating agent that converts the amide into a highly reactive imidoyl chloride intermediate. Low-temperature addition is crucial to control the exothermic reaction and prevent side reactions.

-

-

Cyclization : To the solution containing the imidoyl chloride, add trimethylsilyl azide (TMS-N₃). The reaction mixture is then stirred at room temperature for approximately 16 hours.[10]

-

Causality : The azide anion attacks the electrophilic carbon of the imidoyl chloride, initiating an intramolecular cyclization to form the stable tetrazole ring.

-

-

Workup and Isolation : After the reaction is complete, carefully quench the reaction by adding water. Separate the organic phase from the aqueous phase. Wash the organic phase with water.[10]

-

Purification : The solvent (toluene) is removed by evaporation under vacuum at a temperature of approximately 45-50°C to yield the crude product.[10] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield a high-purity solid.[9] A molar yield of approximately 93% can be expected under optimal conditions.[10]

Common Process-Related Impurities

A critical aspect of process development is the identification and control of impurities. In this synthesis, potential impurities can arise from starting materials or side reactions.[1]

-

Unreacted Starting Materials : Residual 5-chlorovaleronitrile (if used as a starting material for the amide) or N-cyclohexyl-5-chloropentanamide.[1]

-

Dichlorinated Impurity : The presence of dichlorinated species in the 5-chlorovaleronitrile starting material can lead to the formation of 5-(4,4-dichlorobutyl)-1-cyclohexyl-1H-tetrazole. This impurity can carry through to the final Cilostazol synthesis.[1]

Core Application: Synthesis of Cilostazol

The primary utility of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is as the immediate precursor to Cilostazol. The final step in the synthesis involves the N-alkylation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one with the chlorobutyl side chain of the tetrazole intermediate.[1]

Reaction Mechanism: Nucleophilic Substitution

This reaction is a classic nucleophilic substitution (specifically, a Williamson ether synthesis variant where a phenoxide attacks an alkyl halide). The phenoxide, generated from the hydroxyquinolinone by a base, acts as the nucleophile, attacking the electrophilic carbon of the chlorobutyl chain and displacing the chloride ion.[1] The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side products.[1]

Caption: Final N-alkylation reaction to form Cilostazol.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Classification

| Hazard Statement | Code | Class | Signal Word |

| Flammable solid | H228 | Flammable Solid 2 | Warning |

| Causes skin irritation | H315 | Skin Irritant 2 | Warning |

| Causes serious eye irritation | H319 | Eye Irritant 2 | Warning |

Source(s):[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood.[1][6]

-

Personal Protective Equipment : Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[1][6]

-

Fire Prevention : Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground/bond container and receiving equipment.[6]

-

Handling Precautions : Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[6]

First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact : Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[6]

-

Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[6]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Recommended storage temperatures vary, with some sources suggesting 2-8°C and others room temperature in a cool, dark place (<15°C).[1][2] Store apart from incompatible materials.[6]

Conclusion

1-Cyclohexyl-5-(4-chlorobutyl)tetrazole (CAS No. 73963-42-5) is more than a mere laboratory chemical; it is a cornerstone intermediate in the synthesis of vital pharmaceuticals like Cilostazol.[2] Its well-defined synthesis, characterized by the formation of a stable tetrazole ring and a reactive alkyl halide side chain, allows for efficient and high-yield production. A thorough understanding of its properties, synthetic methodologies, and safety protocols, as outlined in this guide, is essential for professionals in the field of drug discovery and development. The continued availability and study of such key intermediates are crucial for the advancement of medicinal chemistry and the production of life-improving therapies.[2]

References

- Benchchem. (n.d.). 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5.

- Niksan Pharmaceutical. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Manufacturer in Ankleshwar.

- Google Patents. (n.d.). N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications.

- Google Patents. (n.d.). Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.

-

PharmaCompass. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from

- PubChem. (n.d.). 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

-

TCI Chemicals. (n.d.). 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | 73963-42-5. Retrieved from

-

ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole. Retrieved from

-

ChemicalBook. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis. Retrieved from

-

ChemBK. (2024). 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole. Retrieved from

Sources

- 1. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 9. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 10. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

"exploring the reaction mechanism of 2-Methylaminomethyl-1,3-dioxolane"

An In-Depth Guide to the Reaction Mechanisms of 2-Methylaminomethyl-1,3-dioxolane

Executive Summary

This technical guide provides a comprehensive exploration of the synthesis and core reaction mechanisms of 2-Methylaminomethyl-1,3-dioxolane for an audience of researchers, chemists, and drug development professionals. The molecule's structure, featuring a cyclic acetal (1,3-dioxolane) and a secondary amine, dictates its reactivity profile. We will delve into its plausible synthetic pathways, with a focus on the underlying principles of nucleophilic substitution and acetalization. The guide's primary focus is the detailed, step-by-step breakdown of its acid-catalyzed hydrolysis—the principal degradation pathway for the dioxolane ring. Furthermore, we will discuss the inherent reactivity of the appended N-methylamino group. Throughout this guide, we emphasize the causality behind experimental choices for mechanistic investigation, providing detailed protocols and workflows to empower researchers in their own studies. All mechanistic claims are supported by authoritative references, ensuring scientific integrity and trustworthiness.

Introduction to 2-Methylaminomethyl-1,3-dioxolane

Molecular Structure and Properties

2-Methylaminomethyl-1,3-dioxolane (CAS: 57366-77-5) is an organic compound featuring two key functional groups: a five-membered 1,3-dioxolane ring and a secondary amine attached via a methylene bridge at the 2-position.[1] The 1,3-dioxolane ring is a cyclic acetal, which generally serves as a protecting group for aldehydes or ketones in organic synthesis due to its stability in neutral to basic conditions.[2][3] The presence of the N-methylamino group introduces basicity and nucleophilicity to the molecule.

Table 1: Physicochemical Properties of 2-Methylaminomethyl-1,3-dioxolane

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂ | [4][5] |

| Molecular Weight | 117.15 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.029 g/mL at 25 °C | [6] |

| Refractive Index | n20/D ~1.4404 | [6] |

| Boiling Point | ~150.2 °C at 760 mmHg | [4] |

| Flash Point | 58 °C (137 °F) - closed cup | [4][7] |

Significance in Chemical Synthesis and Drug Development

The 1,3-dioxolane moiety is a significant structural motif found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antifungal, antiviral, and antibacterial properties.[2][8][9] Its derivatives are often explored as potential therapeutic agents.[10][11] The title compound serves as a valuable building block and intermediate in the synthesis of more complex molecules, such as ligands for organometallic chemistry and potential pharmaceutical precursors.[1][7] For instance, the related structure of doxofylline, a bronchodilator, features a 1,3-dioxolane ring, underscoring the relevance of this scaffold in medicinal chemistry.[12] Understanding the stability and reactivity of this compound is therefore critical for its effective use in multi-step syntheses and for predicting the metabolic fate of larger molecules that contain this fragment.

Synthesis and Formation Mechanism

The synthesis of 2-substituted 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with ethylene glycol.[3][8] For 2-Methylaminomethyl-1,3-dioxolane, a highly plausible and efficient route involves nucleophilic substitution on a pre-formed dioxolane precursor.

Plausible Synthetic Pathway: Nucleophilic Substitution

This pathway leverages the commercially available starting material 2-(chloromethyl)-1,3-dioxolane and reacts it with methylamine. The nitrogen atom of methylamine acts as a nucleophile, displacing the chloride leaving group in a classic SN2 reaction. An appropriate base is used to neutralize the HCl generated during the reaction, driving it to completion. This method is analogous to the synthesis of the drug doxofylline, where a nitrogen on theophylline is alkylated using the same chloro-precursor.[12]

Diagram of the Proposed Synthesis Mechanism

Caption: Proposed Sₙ2 mechanism for the synthesis of the title compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Causality: This protocol is designed for efficiency and control. Using an excess of methylamine serves both as the nucleophile and the base to neutralize the generated HCl, simplifying the reaction mixture. Isopropanol is chosen as a polar protic solvent to facilitate the SN2 reaction between the charged/polar reactants. The temperature is elevated to increase the reaction rate, while monitoring by Thin Layer Chromatography (TLC) provides a self-validating system to confirm the consumption of the starting material before proceeding to workup.

-

Reaction Setup: To a solution of 40% aqueous methylamine (3.0 equivalents) in isopropanol (5 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser, add 2-(chloromethyl)-1,3-dioxolane (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture to 60-70 °C with stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent) until the spot corresponding to 2-(chloromethyl)-1,3-dioxolane has disappeared (approximately 6-12 hours).

-

Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be further purified by vacuum distillation to yield the pure 2-Methylaminomethyl-1,3-dioxolane.

Core Reaction Mechanisms

Acid-Catalyzed Hydrolysis: The Dominant Degradation Pathway

The most significant reaction mechanism for 1,3-dioxolanes is acid-catalyzed hydrolysis.[1] This reaction is a reversible process that cleaves the cyclic acetal back to its constituent aldehyde and diol. The stability of the compound is highly pH-dependent; it is stable in neutral and basic conditions but hydrolyzes rapidly in acidic environments.[13]

The hydrolysis proceeds through a well-established multi-step mechanism:

-

Protonation: A lone pair on one of the dioxolane oxygen atoms is protonated by an acid (H₃O⁺), converting it into a good leaving group.

-

Ring Opening: The C-O bond cleaves, and the adjacent oxygen atom uses a lone pair to form a double bond with the carbon. This rate-determining step opens the ring and forms ethylene glycol attached to a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: The newly added water molecule is deprotonated to form a neutral hemiacetal intermediate.

-

Final Cleavage: The hydroxyl group of the ethylene glycol moiety is protonated, followed by elimination to release ethylene glycol and the protonated aldehyde, which is then deprotonated to yield the final products.

Sources

- 1. Buy 2-Methylaminomethyl-1,3-dioxolane | 57366-77-5 [smolecule.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. 2-METHYLAMINOMETHYL-1,3-DIOXOLANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2-甲基氨基甲基-1,3-二氧戊环 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 9. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [The pharmacology of some 1,3-dioxolanes, 1,3-oxathiolanes and 1,3-dithiolanes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN1106404A - Synthetic method of new drug doxofylline - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Investigation of 2-Methylaminomethyl-1,3-dioxolane as a Chiral Auxiliary: A Review of Available Evidence

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

A comprehensive investigation into the scientific and patent literature has been conducted to assemble a technical guide on the use of 2-Methylaminomethyl-1,3-dioxolane as a chiral auxiliary in asymmetric synthesis. The exhaustive search, however, reveals a significant finding: there is currently no verifiable, peer-reviewed scientific evidence or established industrial application of 2-Methylaminomethyl-1,3-dioxolane in the role of a chiral auxiliary.

While the compound itself is known and commercially available, its utility in controlling the stereochemical outcome of chemical reactions—the defining function of a chiral auxiliary—is not documented in accessible literature. This document outlines the findings of the investigation and explains the resulting inability to construct the requested in-depth technical guide.

Introduction to Chiral Auxiliaries

In the field of stereoselective synthesis, a chiral auxiliary is a crucial tool. It is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to favor the formation of one enantiomer or diastereomer over another.[1] The auxiliary is then removed, having fulfilled its role of inducing chirality, and can ideally be recovered for reuse.[1] The development of effective chiral auxiliaries is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule is often directly linked to its therapeutic efficacy and safety profile.

Analysis of 2-Methylaminomethyl-1,3-dioxolane

2.1. Known Properties and Applications

2-Methylaminomethyl-1,3-dioxolane (CAS No. 57366-77-5) is a heterocyclic compound with the molecular formula C₅H₁₁NO₂. It is documented in chemical supplier catalogs and has been used as a reagent or building block in various synthetic contexts.[2][3]

For instance, it has been utilized in a one-pot Mannich condensation reaction to prepare a novel aminophenolate proligand for zinc complexes, which in turn serve as initiators for the ring-opening polymerization of lactide.[4] In this and other available examples, 2-Methylaminomethyl-1,3-dioxolane serves as an achiral starting material, and not as an agent for inducing stereoselectivity.[4][5]

2.2. The Search for Asymmetric Applications

A single commercial supplier website contains a vague reference to "Chiral Synthesis Approaches" for derivatives of 2-Methylaminomethyl-1,3-dioxolane, stating that their "asymmetric synthesis... represents a sophisticated area of synthetic chemistry."[6] However, this statement is provided without any context, specific examples, or citations to scientific literature. It is insufficient to serve as a basis for a technical guide and may refer to the synthesis of chiral derivatives rather than its use as an auxiliary.

Furthermore, a patent that lists 2-Methylaminomethyl-1,3-dioxolane as a potential reagent also includes a general discussion on resolving stereoisomers using chiral auxiliaries.[1] Crucially, the patent does not claim or imply that 2-Methylaminomethyl-1,3-dioxolane itself functions as the chiral auxiliary; it is merely mentioned in a list of possible reagents for the synthesis of the final, complex compounds which are the subject of the patent.[1]

Conclusion: An Undocumented Application

The core requirement for an in-depth technical guide is a foundation of verifiable data, established protocols, and mechanistic understanding. In the case of 2-Methylaminomethyl-1,3-dioxolane as a chiral auxiliary, this foundation does not appear to exist in the public domain.

-

No Published Protocols: There are no detailed, step-by-step methodologies for its attachment to a substrate, its use in a diastereoselective reaction, or its subsequent cleavage.

-

No Performance Data: There is no data to summarize regarding its efficacy, such as chemical yields or diastereomeric/enantiomeric excess values.

-

No Mechanistic Insights: Without examples of its use, there are no proposed models for its mechanism of chiral induction, which would be a critical component of a technical guide.

Therefore, it is not possible to generate the requested guide without resorting to speculation or fabrication, which would violate the principles of scientific integrity. While the concept of investigating novel chemical structures for use as chiral auxiliaries is a valid and important area of research, 2-Methylaminomethyl-1,3-dioxolane appears to be a compound that has not been explored in this capacity.

Professionals in the field are advised that the use of this compound as a chiral auxiliary is an uncharted area, and any such application would require foundational research to establish its efficacy and mechanism.

References

- Warner-Lambert Company. (2000). WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds. Google Patents.

- Sobota, R. M., et al. (2017). DFT calculations as a ligand toolbox for the synthesis of active initiators for ROP of cyclic esters. Dalton Transactions, 46(10), 3238-3249. DOI:10.1039/C7DT00394C.

-

Sigma-Aldrich. (n.d.). 8 Chemistry-Matsci PDF. Scribd. Retrieved from [Link]

- Lee, H. T., et al. (2013). US8530465B2 - 1, 2-disubstituted amido-anthraquinone derivatives, preparation method and application thereof. Google Patents.

-

Pigulski, B., et al. (2022). Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of Selenophene. Amazon S3. Retrieved from [Link]

Sources

- 1. WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. US8530465B2 - 1, 2-disubstituted amido-anthraquinone derivatives, preparation method and application thereof - Google Patents [patents.google.com]

- 4. DFT calculations as a ligand toolbox for the synthesis of active initiators for ROP of cyclic esters - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT00394C [pubs.rsc.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Buy 2-Methylaminomethyl-1,3-dioxolane | 57366-77-5 [smolecule.com]

Methodological & Application

"using 2-Methylaminomethyl-1,3-dioxolane in the synthesis of N-[methyl(2-hydroxy-3,5-dimethylphenyl)]-N-methyl-N-methyl-1,3-dioxolaneamine"

An Application Note on the Synthesis of a Phenolic Mannich Base via Aminoalkylation of 3,5-Dimethylphenol with 2-Methylaminomethyl-1,3-dioxolane and Formaldehyde

Introduction

The Mannich reaction is a fundamental and versatile three-component condensation reaction in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.[1][2] This one-pot reaction typically involves an aldehyde (most commonly formaldehyde), a primary or secondary amine, and a compound containing at least one active hydrogen atom (the C-H acid).[3] A significant variant of this reaction utilizes phenols as the C-H acid component, leveraging the nucleophilic character of the aromatic ring, which is highly activated by the hydroxyl group.[4] This process yields aminomethylated phenols, often referred to as phenolic Mannich bases, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex natural products.[5][6]

This document provides a detailed protocol for the synthesis of a specific phenolic Mannich base using 2-Methylaminomethyl-1,3-dioxolane. The target molecule, referred to by one supplier as "N-[methyl(2-hydroxy-3,5-dimethylphenyl)]-N-methyl-N-methyl-1,3-dioxolaneamine"[7], is more systematically named 2-((((1,3-dioxolan-2-yl)methyl)(methyl)amino)methyl)-3,5-dimethylphenol . This protocol is designed for researchers in organic synthesis and drug development, offering a comprehensive guide to the reaction, including mechanism, step-by-step procedure, safety protocols, and data interpretation.

The synthesis proceeds via the electrophilic substitution on the activated ring of 3,5-dimethylphenol by an Eschenmoser salt-type iminium ion, formed in situ from the reaction between 2-Methylaminomethyl-1,3-dioxolane and formaldehyde.[4] The dioxolane moiety serves as a protected aldehyde, which can be valuable for subsequent synthetic transformations.

Overall Reaction Scheme:

Reaction Mechanism

The Mannich reaction with phenols proceeds through a well-established two-stage mechanism.[2][4]

-

Formation of the Iminium Ion: The reaction is initiated by the condensation of the secondary amine, 2-Methylaminomethyl-1,3-dioxolane, with formaldehyde. This acid- or base-catalyzed step forms a highly reactive electrophilic species known as an iminium cation.[2]

-

Electrophilic Aromatic Substitution: The electron-rich 3,5-dimethylphenol acts as a nucleophile. The aromatic ring attacks the carbon of the iminium ion. This substitution occurs preferentially at the ortho position relative to the activating hydroxyl group due to electronic and steric factors. A final deprotonation step re-aromatizes the ring to yield the final Mannich base product.[4]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. kems.knust.edu.gh [kems.knust.edu.gh]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. oarjbp.com [oarjbp.com]

- 7. 2-メチルアミノメチル-1,3-ジオキソラン 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols: Strategic N-Alkylation of 2-Methylaminomethyl-1,3-dioxolane

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of 2-Methylaminomethyl-1,3-dioxolane, a valuable secondary amine synthon. N-alkylation is a cornerstone transformation in organic synthesis, particularly in drug discovery, for constructing tertiary amines which are prevalent in a vast array of pharmaceuticals.[1] This document explores two primary, field-proven methodologies: classical direct alkylation with alkyl halides and modern reductive amination. We will delve into the mechanistic rationale behind each approach, provide step-by-step laboratory procedures, and offer expert insights into reaction optimization and troubleshooting. The protocols are designed to be robust and adaptable, serving as a strong foundation for researchers engaged in the synthesis of complex molecular architectures.

Introduction and Strategic Importance

2-Methylaminomethyl-1,3-dioxolane is a bifunctional molecule featuring a secondary amine for nucleophilic attack and a dioxolane moiety. The dioxolane group serves as a protected form of an aldehyde, which can be deprotected under acidic conditions, making it a versatile building block in multi-step synthesis.[2] The alkylation of its secondary amine function is a critical step for introducing molecular diversity and modulating the physicochemical properties of target compounds, such as basicity, lipophilicity, and biological activity. The resulting tertiary amines are key intermediates for a wide range of pharmacologically active agents.[1][3]

This guide provides researchers with the foundational knowledge and practical steps to successfully perform these transformations, emphasizing control, efficiency, and selectivity.

Mechanistic Considerations and Method Selection

The choice of alkylation strategy is dictated by the desired product, the nature of the alkylating agent, and the need to avoid common side reactions.

Direct Alkylation via Sₙ2 Reaction

This classic method involves the reaction of the secondary amine with an electrophilic alkyl halide (or sulfonate). The nitrogen's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group.

-

Causality: The reaction requires a base to neutralize the acidic proton generated, driving the equilibrium towards the product. A significant drawback is the potential for over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[1][4][5]

Caption: Sₙ2 mechanism for direct N-alkylation of a secondary amine.

Reductive Amination

Reductive amination is a highly reliable and versatile method that offers superior control over the reaction outcome, effectively preventing over-alkylation.[1][6] The process occurs in two stages:

-

Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine, which then dehydrates to form an electrophilic iminium ion.

-

In-situ Reduction: A mild, selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the target tertiary amine.

-

Causality: The key to this method's success lies in the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium ion intermediate.[1][7] This chemoselectivity is crucial for high yields and clean reactions.[6]

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Alkyl halides can be lachrymatory and toxic. Borohydride reagents react with water to release flammable hydrogen gas.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the benzylation of 2-Methylaminomethyl-1,3-dioxolane using benzyl bromide as the alkylating agent.

Materials and Reagents:

-

2-Methylaminomethyl-1,3-dioxolane (1.0 equiv.)[8]

-

Benzyl bromide (1.05 equiv.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with stir bar

-

Condenser and nitrogen/argon inlet

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-Methylaminomethyl-1,3-dioxolane (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

-

Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration).

-

Begin vigorous stirring. Add benzyl bromide (1.05 equiv.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). Visualize spots using UV light and/or potassium permanganate stain. The reaction is complete when the starting amine spot has been consumed.

-

Work-up: Cool the mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the pure N-benzyl-N-methyl-N-(1,3-dioxolan-2-ylmethyl)amine.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol details a controlled mono-alkylation using benzaldehyde and sodium triacetoxyborohydride.[1][6]

Materials and Reagents:

-

2-Methylaminomethyl-1,3-dioxolane (1.0 equiv.)

-

Benzaldehyde (1.1 equiv.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with stir bar

-

Nitrogen/argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Methylaminomethyl-1,3-dioxolane (1.0 equiv.) and benzaldehyde (1.1 equiv.) in anhydrous 1,2-dichloroethane (approx. 0.1 M concentration).

-

Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equiv.) to the solution in portions over 10 minutes. The addition may be slightly exothermic.

-

Stir the reaction at room temperature for 6-24 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine (1x).

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.

Data Summary and Troubleshooting

The following table summarizes typical parameters for the described reactions. Note that optimal conditions may vary based on the specific substrate and scale.

| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |

| Alkylating Agent | Alkyl Halide (e.g., BnBr) | Aldehyde (e.g., PhCHO) |

| Amine:Alkylating Agent | 1 : 1.05 | 1 : 1.1 |

| Base / Reductant | K₂CO₃ (2.0 equiv.) | NaBH(OAc)₃ (1.5 equiv.) |

| Solvent | Anhydrous ACN or DMF | Anhydrous DCE or DCM |

| Temperature | 50-60 °C | Room Temperature |

| Typical Time | 4-12 h | 6-24 h |

| Key Advantage | Simple reagents | High selectivity, avoids over-alkylation[1][6] |

| Potential Issue | Over-alkylation | Hydrolysis of reductant |

Troubleshooting Guide:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time/temperature. 2. Deactivated reagents. 3. (Protocol 2) Moisture in the reaction. | 1. Increase temperature (Protocol 1) or extend reaction time. 2. Use freshly distilled/purchased reagents. 3. Ensure anhydrous conditions; use freshly opened solvent and dry glassware. |

| Low Yield | 1. Suboptimal work-up leading to product loss. 2. Competing side reactions. | 1. Ensure pH is basic before extraction; perform multiple extractions. 2. (Protocol 1) Add alkyl halide slowly; consider switching to Protocol 2. |

| Over-alkylation (Protocol 1) | 1. Tertiary amine product is more reactive. 2. Excess alkylating agent. | 1. Use reductive amination (Protocol 2). 2. Use the alkylating agent as the limiting reagent and accept lower conversion. |

| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of non-polar impurities from reagents. | 1. Optimize TLC to achieve better separation and translate to the column. 2. Purify reagents before use if necessary. |

References

- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.

- Dalton, J. T., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.

- Dalton, J. T., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH.

- BenchChem. (n.d.). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols.

- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

- Google Patents. (n.d.). CN1106404A - Synthetic method of new drug doxofylline.

- MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.

- MDPI. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH.

- ChemCeed. (n.d.). 2-(Chloromethyl)-1,3-dioxolane: Key Pharmaceutical Intermediate for Doxofylline Synthesis.

- PubChem. (n.d.). 2-(Chloromethyl)-1,3-dioxolane.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.

- ChemicalBook. (n.d.). 2-METHYL-1,3-DIOXOLANE synthesis.

- ChemicalBook. (2022). Synthesis of 1,3-Dioxolane.

- PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.

- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.

- Sigma-Aldrich. (n.d.). 2-Methylaminomethyl-1,3-dioxolane 98%.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 3. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure | MDPI [mdpi.com]

- 8. 2-メチルアミノメチル-1,3-ジオキソラン 98% | Sigma-Aldrich [sigmaaldrich.com]

The Pivotal Role of 2-(Methylaminomethyl)-1,3-dioxolane Derivatives in Asymmetric Synthesis and Catalysis: Application Notes and Protocols

Introduction: The Architectural Significance of Chiral Dioxolane Ligands

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral ligands is paramount for the development of stereoselective catalytic processes. Among the diverse architectures of chiral ligands, those incorporating the 1,3-dioxolane scaffold have emerged as a privileged class. The inherent chirality, conformational rigidity, and the stereodefined arrangement of donor atoms make them exceptional candidates for inducing high levels of enantioselectivity in a variety of metal-catalyzed reactions. This guide focuses on a specific, highly promising C2-symmetric diamine, (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane , a derivative that embodies the core principles of the broader "2-(Methylaminomethyl)-1,3-dioxolane" class of ligands. We will delve into its synthesis, mechanistic underpinnings of its catalytic activity, and provide detailed protocols for its application in asymmetric catalysis, tailored for researchers, scientists, and professionals in drug development.

Synthesis of a C2-Symmetric Dioxolane Diamine Ligand

The synthesis of (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane leverages the readily available chiral pool, starting from L-(+)-tartaric acid. The synthetic strategy ensures the preservation and transfer of chirality to the final ligand framework.

Synthetic Pathway Overview

The synthesis proceeds in a straightforward two-step sequence from a tartaric acid-derived precursor, Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. This precursor is accessible through the acetalization of diethyl tartrate. The key steps involve the amidation of the diester with methylamine, followed by the reduction of the resulting dicarboxamide to the desired diamine.

The Synthetic Utility of 2-Methylaminomethyl-1,3-dioxolane in Crafting Pharmaceutical Intermediates

In the landscape of pharmaceutical synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Methylaminomethyl-1,3-dioxolane emerges as a compound of significant interest. Its bifunctional nature, featuring a reactive secondary amine and a protected carbonyl group in the form of a dioxolane ring, offers a unique handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of 2-Methylaminomethyl-1,3-dioxolane in the synthesis of pharmaceutical intermediates, complete with detailed protocols and mechanistic insights.

Introduction to 2-Methylaminomethyl-1,3-dioxolane: A Synthon with Dual Functionality

2-Methylaminomethyl-1,3-dioxolane (CAS 57366-77-5) is a heterocyclic compound featuring a saturated five-membered ring with two oxygen atoms at positions 1 and 3, a methyl group at position 2, and a methylaminomethyl substituent also at position 2. The 1,3-dioxolane moiety serves as a stable protecting group for a ketone, which can be readily deprotected under acidic conditions. This allows for selective reactions at other sites of a molecule without affecting the carbonyl group. The secondary amine provides a nucleophilic center for a wide array of chemical modifications, making it a valuable precursor for nitrogen-containing heterocycles and other functionalities prevalent in pharmaceuticals.[1]

The strategic importance of the 1,3-dioxolane ring in medicinal chemistry is well-documented, with its presence in various bioactive compounds enhancing their therapeutic efficacy.[2] The incorporation of this moiety can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Core Synthetic Applications and Mechanistic Rationale

The utility of 2-Methylaminomethyl-1,3-dioxolane as a pharmaceutical intermediate stems from the orthogonal reactivity of its two key functional groups. This allows for a stepwise and controlled elaboration of molecular complexity.

Elaboration of the Secondary Amine

The secondary amine in 2-Methylaminomethyl-1,3-dioxolane is a versatile functional group that can participate in a variety of bond-forming reactions.

-

N-Alkylation and N-Arylation: The amine can be readily alkylated or arylated to introduce diverse substituents. This is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

-

Amide Bond Formation: Acylation of the secondary amine with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields amides. The amide bond is a fundamental linkage in a vast number of pharmaceutical agents.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form more complex amines. This is a powerful method for constructing carbon-nitrogen bonds.

Deprotection and Modification of the Masked Carbonyl Group

The 1,3-dioxolane ring is a robust protecting group for the ketone functionality, stable to a wide range of reagents, including bases, nucleophiles, and many reducing agents. Deprotection is typically achieved under mild acidic conditions, regenerating the ketone for further transformations.

-

Grignard and Organolithium Reactions: Once deprotected, the resulting ketone can react with organometallic reagents to form tertiary alcohols, a common structural motif in drug molecules.

-

Wittig and Related Reactions: The ketone can be converted to an alkene through olefination reactions, providing a route to carbon-carbon double bonds.

-

Reductive Amination: The deprotected ketone can undergo reductive amination to introduce a new amino group, further expanding the synthetic possibilities.

Protocols for the Synthesis of Pharmaceutical Intermediates

The following protocols are representative examples of how 2-Methylaminomethyl-1,3-dioxolane can be employed to synthesize valuable pharmaceutical intermediates.

Protocol 1: Synthesis of a Substituted N-(2-oxo-propyl)acetamide Intermediate

This protocol demonstrates the sequential modification of both the amine and the protected ketone functionalities.

Experimental Workflow:

Caption: Workflow for the synthesis of a substituted acetamide.

Step-by-Step Methodology:

-

Acylation of the Amine:

-

Dissolve 2-Methylaminomethyl-1,3-dioxolane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.2 eq), to the solution.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.

-

-

Deprotection of the Dioxolane:

-

Dissolve the N-acetylated intermediate in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Neutralize the reaction with a mild base, such as sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final N-(2-oxopropyl)-N-methylacetamide product.

-

Quantitative Data Summary:

| Step | Reactants | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| 1. Acylation | 2-Methylaminomethyl-1,3-dioxolane, Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | 2-4 | ~90-95 |

| 2. Deprotection | N-Acetyl Intermediate | HCl (cat.) | Acetone/H₂O | RT | 4-6 | ~85-90 |

Protocol 2: Synthesis of a Piperidinone Precursor via Intramolecular Reductive Amination

This protocol illustrates the construction of a heterocyclic scaffold, a common core in many pharmaceutical agents.

Logical Relationship Diagram:

Caption: Logical flow for piperidinone synthesis.

Step-by-Step Methodology:

-

Deprotection to Form the Amino-Ketone:

-

Follow the deprotection procedure outlined in Protocol 1, Step 2, starting with 2-Methylaminomethyl-1,3-dioxolane to yield the intermediate 1-(methylamino)propan-2-one. Due to the volatility and potential instability of this intermediate, it is often generated in situ and used directly in the next step.

-

-

Intermolecular Condensation and Intramolecular Reductive Amination:

-

To the solution containing the crude 1-(methylamino)propan-2-one, add a suitable aldehyde (e.g., benzaldehyde, 1.0 eq) and a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

-

The reaction first involves an intermolecular reductive amination between the primary product and the aldehyde.

-

Subsequently, an intramolecular cyclization via reductive amination occurs.

-

Stir the reaction at room temperature for 12-24 hours.

-

Work-up involves quenching with a saturated aqueous solution of sodium bicarbonate, extraction with an organic solvent, drying, and purification by column chromatography to yield the desired piperidinone derivative.

-

Conclusion and Future Perspectives

2-Methylaminomethyl-1,3-dioxolane represents a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its dual functionality allows for a wide range of synthetic manipulations, enabling the construction of complex and diverse molecular scaffolds. The protocols detailed herein provide a foundation for researchers and drug development professionals to explore the full potential of this synthon in the discovery and development of new therapeutic agents. Further exploration into the asymmetric synthesis and applications of chiral analogs of 2-Methylaminomethyl-1,3-dioxolane could open new avenues for the creation of enantiomerically pure pharmaceuticals.

References

- Kaválek, J., et al. (1993). Study of Cyclization of 1-Benzoyl-3-methyl-3-(2-methoxycarbonylphenyl)thiourea to 1-Methyl-2-thioxo-4-quinazolone.